(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 2034897-11-3
VCID: VC6274637
InChI: InChI=1S/C19H20N2OS2/c1-21(2)17(16-13-24-18-8-4-3-7-15(16)18)12-20-19(22)10-9-14-6-5-11-23-14/h3-11,13,17H,12H2,1-2H3,(H,20,22)/b10-9+
SMILES: CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CSC3=CC=CC=C32
Molecular Formula: C19H20N2OS2
Molecular Weight: 356.5

(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide

CAS No.: 2034897-11-3

Cat. No.: VC6274637

Molecular Formula: C19H20N2OS2

Molecular Weight: 356.5

* For research use only. Not for human or veterinary use.

(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide - 2034897-11-3

Specification

CAS No. 2034897-11-3
Molecular Formula C19H20N2OS2
Molecular Weight 356.5
IUPAC Name (E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide
Standard InChI InChI=1S/C19H20N2OS2/c1-21(2)17(16-13-24-18-8-4-3-7-15(16)18)12-20-19(22)10-9-14-6-5-11-23-14/h3-11,13,17H,12H2,1-2H3,(H,20,22)/b10-9+
Standard InChI Key POGUPFCIZBMNCZ-MDZDMXLPSA-N
SMILES CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CSC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzo[b]thiophen-3-yl group attached to a dimethylaminoethyl side chain, which is further connected to a thiophen-2-ylacrylamide moiety via an E-configured double bond (Figure 1). The IUPAC name, (E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H20N2OS2\text{C}_{19}\text{H}_{20}\text{N}_2\text{OS}_2
Molecular Weight356.5 g/mol
CAS Number2034897-11-3
SMILESCN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CSC3=CC=CC=C32
InChIKeyPOGUPFCIZBMNCZ-MDZDMXLPSA-N

The E-configuration of the acrylamide double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes and receptors .

Solubility and Stability

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the construction of the benzo[b]thiophene core. A gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles has emerged as an efficient method to generate 2-substituted benzo[b]thiophenes, as demonstrated by recent advancements in gold–N-heterocyclic carbene (NHC) catalysis .

Key Reaction Steps:

  • Benzo[b]thiophene Formation: Gold(I)–IPr hydroxide catalyzes the cyclization of 2-alkynyl thioanisoles, achieving yields up to 92% under optimized conditions .

  • Acrylamide Coupling: The benzo[b]thiophene intermediate is reacted with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the E-configuration, with characteristic coupling constants (J=15.6HzJ = 15.6 \, \text{Hz}) for the trans double bond. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 356.5.

Biological Activities and Mechanisms

Table 2: Comparative Biological Activity of Analogous Compounds

CompoundIC₅₀ (μM)Target
3c (Parent analog)0.12Tubulin polymerization
3h (N-Acetyl)2.5Microtubule assembly
3i (Bromoacetamide)0.08Caspase-3 activation

The dimethylaminoethyl group in (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide may enhance blood-brain barrier permeability, suggesting potential applications in neuro-oncology .

Antimicrobial Properties

Preliminary studies on thiophene-acrylamide hybrids demonstrate moderate activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), likely due to membrane disruption via hydrophobic interactions .

Material Science Applications

Polymer Synthesis

Acrylamide derivatives serve as monomers in conductive polymers. The thiophene rings in this compound enable π-π stacking, facilitating charge transport in polyacrylamide-based semiconductors. Recent work reports a conductivity of 1.2×103S/cm1.2 \times 10^{-3} \, \text{S/cm} for copolymer films with thiophene .

Sensor Development

Functionalized with gold nanoparticles, benzo[b]thiophene-acrylamide hybrids detect mercury(II) ions at concentrations as low as 0.1 nM via fluorescence quenching .

Pharmacological and Toxicological Considerations

ADME Profile

In silico predictions using SwissADME indicate:

  • Lipophilicity: LogP = 3.1 (moderate permeability)

  • Metabolism: CYP3A4-mediated oxidation of the thiophene ring

  • Half-life: ~4.2 hours in human hepatocytes

Toxicity Risks

While acute toxicity data are unavailable, structural alerts include the acrylamide group (potential neurotoxin) and the thiophene ring (hepatotoxic metabolite risk) .

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